molecular formula C9H13NOS B8769969 1-Amino-2-phenylthio-2-propanol CAS No. 35550-43-7

1-Amino-2-phenylthio-2-propanol

Cat. No.: B8769969
CAS No.: 35550-43-7
M. Wt: 183.27 g/mol
InChI Key: YBENHOMEFFYLRO-UHFFFAOYSA-N
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Description

1-Amino-2-phenylthio-2-propanol is a secondary alcohol and amine with a phenylthio (-SPh) substituent. Its structure combines a propanol backbone with an amino group and a sulfur-containing aromatic moiety. This compound is of interest in organic synthesis and pharmaceutical intermediates due to its dual functional groups, which enable diverse reactivity.

Properties

CAS No.

35550-43-7

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

1-amino-3-phenylsulfanylpropan-2-ol

InChI

InChI=1S/C9H13NOS/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2

InChI Key

YBENHOMEFFYLRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC(CN)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with 1-Amino-2-phenylthio-2-propanol, differing primarily in substituents or backbone modifications:

Compound Name CAS RN Key Structural Features Reference
1-Amino-2-propanol 78-96-6 Propanol backbone with -NH₂; lacks -SPh
2-Amino-2-methylpropanol 124-68-5 Branched methyl group; -NH₂ and -OH
1-[[2-(Methylamino)phenyl]thio]-2-propanol 185509-13-1 Methylamino-phenylthio substituent
1-Amino-2-(2,5-dimethylphenyl)propan-2-ol 1017419-02-1 Dimethylphenyl group instead of -SPh
2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol 1535978-10-9 Trifluoro and aminophenyl groups

Key Observations :

  • Electron-withdrawing substituents: The trifluoro group in 2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol increases acidity and electronic effects, differing from the sulfur-mediated resonance in the target .

Physical and Chemical Properties

Table 1: Comparative Physical Properties
Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Trends
This compound* ~183.28 (estimated) Not reported Likely hydrophobic due to -SPh
1-Amino-2-propanol 75.10 159.9 Hydrophilic (polar groups)
2-Amino-2-methylpropanol 89.16 ~165 (estimated) Miscible in water
1-[[2-(Methylamino)phenyl]thio]-2-propanol 213.31 Not reported Moderate polarity

Notes:

  • The phenylthio group in the target compound likely reduces water solubility compared to hydroxyl-containing analogs like 1-Amino-2-propanol .
  • Branching: 2-Amino-2-methylpropanol’s higher molecular weight and branching may slightly elevate boiling points relative to linear analogs .

Reactivity and Functional Group Behavior

  • Amino Group: All compounds exhibit amine reactivity (e.g., salt formation, condensation). The target compound’s amino group may participate in nucleophilic substitutions or act as a ligand in metal complexes.
  • Electron Effects: The trifluoro group in 2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol stabilizes negative charges, contrasting with the sulfur atom’s polarizability in the target compound .

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